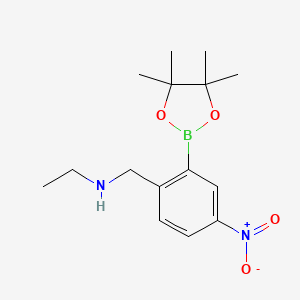

2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

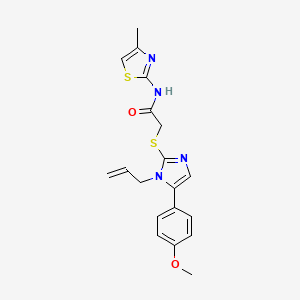

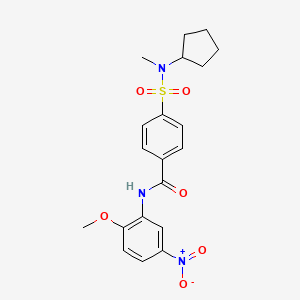

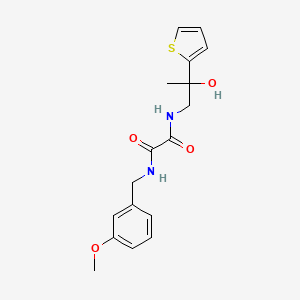

“2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377610-58-5. Its molecular weight is 306.17 . The IUPAC name for this compound is N-(4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C15H23BN2O4 . The InChI code for this compound is 1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 .Chemical Reactions Analysis

Boronic acids and their esters, such as this compound, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.17 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

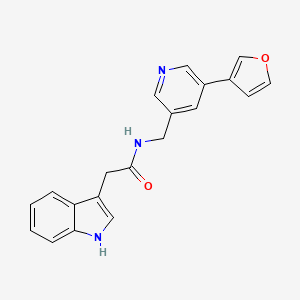

Synthesis of Indolo [3,4-cd] benzazepines

The compound is used as a reactant in the synthesis of indolo [3,4-cd] benzazepines through Pictet-Spengler-type cyclizations. These compounds have potential applications in medicinal chemistry due to their biological activities .

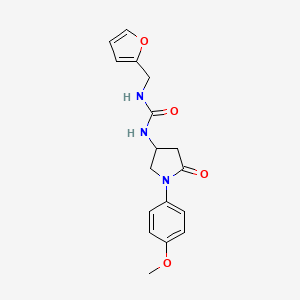

Development of Antimicrobial Agents

It is involved in the creation of antimicrobial amphiphilic aryl peptideomimetics. These agents mimic peptides and can be used to combat microbial infections .

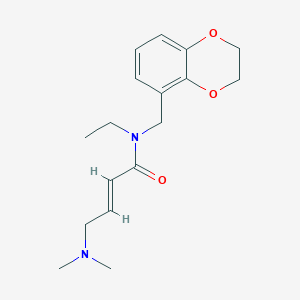

3. Creation of Pyridoquinazolines and Benzo [h] [1,6]naphthyridines The compound is utilized in intramolecular electrophilic substitution reactions to produce pyridoquinazolines and benzo [h] [1,6]naphthyridines, which are important for pharmaceutical research .

Drug Delivery Systems

Phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive drug delivery systems have been developed using similar compounds. These systems can encapsulate drugs like curcumin to form nanoparticles for targeted delivery .

Asymmetric Synthesis

Organoboron compounds, including this one, are significantly useful in asymmetric synthesis. They provide access to a broad array of diverse molecules with high enantioselectivity .

Safety and Hazards

The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, and spray associated with this compound .

Mécanisme D'action

Target of Action

It is known that boronic acids and their esters are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It’s known that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by these factors.

Result of Action

Given its potential role in the sm cross-coupling reaction, it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be significantly affected by the pH of its environment .

Propriétés

IUPAC Name |

N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFYMNZNUOOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2990415.png)

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)

![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)